(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid
Overview
Description
“(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” (CAS# 31061-24-2) is a compound useful for the preparation of novel thiazolidinedione-hydroxamates as Zmp1 inhibitors .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies. For instance, novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .
Molecular Structure Analysis
The molecular formula of “(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” is C5H5NO4S . The InChI string is InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2, (H,8,9) and the Canonical SMILES string is C1C(=O)N(C(=O)S1)CC(=O)O .
Physical And Chemical Properties Analysis
The molecular weight of “(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” is 175.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .
Scientific Research Applications
Antibacterial Activity : Derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, especially those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, have been synthesized and tested against various bacterial strains. They generally show antibacterial activity against Gram-positive bacteria, with some compounds possessing activity similar or higher than commonly used drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, other derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Antifungal Activity : Certain (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid derivatives are synthesized with the aim of targeting fungal infections. Some compounds showed moderate antibacterial and antifungal activities against various pathogens (Youssef et al., 2015).
Anti-Inflammatory and Antioxidant Properties : A series of novel acetamide derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited both significant anti-inflammatory and antioxidant effects (Koppireddi et al., 2013).
Anticonvulsant Activity : Derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid have been tested for their anticonvulsant properties. Some compounds demonstrated excellent anticonvulsant activity in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).
Aldose Reductase Inhibition : (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids and related compounds have been found to be potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Some derivatives were more effective than the clinical aldose reductase inhibitor, epalrestat (Kučerová-Chlupáčová et al., 2020).
α-Glucosidase Inhibition : Some derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid are synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant for managing diabetes. Certain compounds showed very good inhibition levels (Koppireddi et al., 2014).
Treatment of Inflammatory Skin Diseases : Thiazolidinedione derivatives of α-lipoic acid, which include the (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid structure, were found to be potent activators of PPARγ, indicating potential for treating inflammatory skin conditions such as dermatitis and psoriasis (Venkatraman et al., 2004).
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNKGILKCASDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377878 | |
Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid | |
CAS RN |
31061-24-2 | |
Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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